molecular formula C5H6N4O3 B3022825 1-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 3920-39-6

1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3022825
CAS No.: 3920-39-6
M. Wt: 170.13 g/mol
InChI Key: YVMXSLMGSDQURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Mechanism of Action

Mode of Action

Without information on the specific targets of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, it’s challenging to describe its mode of action. These species can interact with various cellular targets, leading to a range of potential effects .

Biochemical Pathways

Nitro compounds can potentially interfere with several biochemical pathways, depending on their specific targets .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Biochemical Analysis

Biochemical Properties

1-methyl-4-nitro-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can induce significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including tissue damage and organ dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and the levels of metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide can be achieved through several methods. One common approach involves the substitution reaction between methylpropanolamine and ethylene oxide . Another method includes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids . These reactions typically require controlled conditions such as specific temperatures and reaction times to ensure high yields and purity.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

1-Methyl-4-nitro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the nitro and carboxamide groups in this compound contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXSLMGSDQURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266460
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-39-6
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3920-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was obtained according to the method described in example 1, step 1 starting from 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and two equivalents of ammonium chloride as amine source as light yellow solid (110 mg, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
110 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.